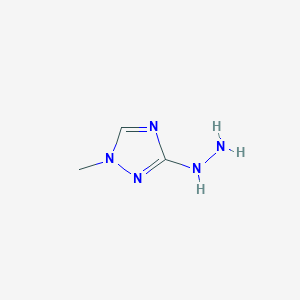

3-Hydrazinyl-1-methyl-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms at positions 1, 2, and 4 of the ring. This arrangement of heteroatoms imparts a unique combination of chemical properties, including aromaticity, thermal stability, and the ability to participate in a variety of chemical transformations. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable of the two.

The significance of 1,2,4-triazoles in contemporary chemical science is underscored by their wide-ranging applications across diverse fields. In medicinal chemistry, the 1,2,4-triazole nucleus is a key pharmacophore found in a multitude of clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it an attractive scaffold for the design of novel therapeutic agents. A notable example is the antifungal agent fluconazole, which features a bis-triazole structure.

Beyond pharmaceuticals, 1,2,4-triazoles are integral to the development of agrochemicals, such as fungicides and herbicides. Their unique chemical properties also make them valuable in materials science, where they are investigated for applications in coordination chemistry, as ligands for metal complexes, and in the synthesis of energetic materials. The versatility of the 1,2,4-triazole ring allows for the introduction of various functional groups, enabling the fine-tuning of their physical and chemical properties for specific applications.

The synthesis of the 1,2,4-triazole ring has been the subject of extensive research, with numerous synthetic methodologies developed to access a wide array of substituted derivatives. organic-chemistry.orgisres.orgfrontiersin.orgnih.govscispace.com Common synthetic routes include the reaction of hydrazines with various reagents such as formamide (B127407), amidines, and imidates. organic-chemistry.orgfrontiersin.org These methods offer a high degree of flexibility, allowing for the preparation of a diverse library of 1,2,4-triazole-containing compounds for further investigation.

Academic Importance of Nitrogen-Containing Heterocyclic Compounds in Organic Synthesis and Functional Applications

Nitrogen-containing heterocyclic compounds are a vast and indispensable class of organic molecules that play a pivotal role in both biological systems and synthetic chemistry. Their structures are fundamental to a wide array of natural products, including alkaloids, vitamins, and nucleic acids. The presence of one or more nitrogen atoms within a cyclic framework confers a range of important properties, such as basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions.

In the realm of organic synthesis, nitrogen heterocycles serve as versatile building blocks and intermediates for the construction of more complex molecular architectures. Their reactivity patterns are well-established, providing chemists with a powerful toolkit for the synthesis of novel compounds with desired properties. The development of new and efficient synthetic methods for the preparation of nitrogen heterocycles remains an active area of research, driven by the constant demand for new molecules in various scientific disciplines.

The functional applications of nitrogen-containing heterocycles are remarkably broad. In addition to their well-established roles in medicine and agriculture, they are increasingly being explored in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. Their ability to engage in a variety of intermolecular interactions, such as π-π stacking and hydrogen bonding, makes them ideal candidates for the construction of supramolecular assemblies with unique properties.

The academic importance of these compounds is further highlighted by the sheer volume of research dedicated to their study. The continuous exploration of their synthesis, reactivity, and properties fuels innovation and leads to the discovery of new applications that address pressing societal needs, from the development of more effective drugs to the creation of advanced materials with novel functionalities.

Specific Research Focus on 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole within Triazole Chemistry

Within the vast family of 1,2,4-triazole derivatives, this compound represents a specific area of research interest. While extensive literature exists on the broader class of 1,2,4-triazoles, detailed studies focusing exclusively on this particular compound are more specialized. Its chemical structure, featuring a hydrazinyl group at the 3-position and a methyl group at the 1-position of the triazole ring, suggests its potential as a versatile synthetic intermediate.

The hydrazinyl (-NHNH2) group is a highly reactive functional group that can participate in a variety of chemical transformations. It can act as a nucleophile, allowing for the introduction of the triazole moiety into other molecules through the formation of hydrazones, pyrazoles, and other heterocyclic systems. The presence of the methyl group on the triazole ring can influence the compound's solubility, reactivity, and biological activity.

Although specific, in-depth research articles dedicated solely to the synthesis and reactivity of this compound are not abundantly found in broad searches, its synthesis can be inferred from general methods for preparing hydrazinyl-substituted triazoles. scispace.com These methods often involve the reaction of a corresponding 3-thiol or 3-halo-1,2,4-triazole with hydrazine (B178648) hydrate (B1144303). nih.gov

The research focus on this compound likely lies in its utility as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other areas. The combination of the stable 1,2,4-triazole core and the reactive hydrazinyl group makes it a valuable precursor for creating libraries of compounds for biological screening. For instance, the hydrazinyl group can be readily converted into various other functional groups, further expanding its synthetic utility. The study of such specific derivatives contributes to the broader understanding of structure-activity relationships within the 1,2,4-triazole class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7N5 |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)hydrazine |

InChI |

InChI=1S/C3H7N5/c1-8-2-5-3(6-4)7-8/h2H,4H2,1H3,(H,6,7) |

InChI Key |

DKIKFPCDZFCGIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=N1)NN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydrazinyl 1 Methyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is predicted to be relatively simple, revealing distinct signals for each type of proton in the molecule. The N-methyl group (N-CH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The single proton attached to the C5 carbon of the triazole ring (C-H) would also produce a singlet, anticipated further downfield, likely between δ 7.5 and 8.5 ppm, due to the aromatic and electron-withdrawing nature of the heterocyclic ring.

The hydrazinyl (-NH-NH₂) moiety contains protons attached to nitrogen atoms. These protons are exchangeable and often appear as broad singlets. The signal for the primary amine (-NH₂) protons is expected, as is a signal for the secondary amine (-NH) proton. The chemical shifts of these N-H protons can vary significantly based on solvent, concentration, and temperature, and they would disappear from the spectrum upon the addition of deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |

|---|---|---|---|

| C5-H (Triazole Ring) | 7.5 - 8.5 | Singlet (s) | Represents the single proton on the aromatic triazole ring. |

| N1-CH₃ (Methyl Group) | 3.5 - 4.0 | Singlet (s) | Corresponds to the three protons of the methyl group attached to the nitrogen at position 1. |

| -NH₂ (Hydrazinyl Group) | Variable (Broad) | Singlet (s, br) | Two protons of the terminal amino group; signal is broad and D₂O exchangeable. |

| -NH- (Hydrazinyl Group) | Variable (Broad) | Singlet (s, br) | One proton of the secondary amine; signal is broad and D₂O exchangeable. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are anticipated. The carbon of the N-methyl group (N-CH₃) is expected to appear in the upfield region of the spectrum. The two carbons of the triazole ring, C3 and C5, are expected to resonate at significantly lower fields due to their presence in an electron-deficient aromatic system. The C3 carbon, being attached to the nitrogen-rich hydrazinyl group, and the C5 carbon would have distinct chemical shifts, generally appearing in the range of δ 140-160 ppm. Distinguishing between thione-thiol tautomers is a powerful application of ¹³C NMR in related triazole systems. ijsr.netresearchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ) / ppm | Notes |

|---|---|---|

| C3 (Triazole Ring) | 150 - 160 | Carbon atom attached to the hydrazinyl group. |

| C5 (Triazole Ring) | 140 - 150 | Carbon atom bonded to the ring proton. |

| N1-CH₃ (Methyl Group) | 30 - 40 | Methyl carbon attached to the ring nitrogen. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would be of limited use for the core structure, as the C5-H and N1-CH₃ protons are expected to be singlets with no adjacent protons to couple with.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. An HMQC spectrum would show a clear correlation between the singlet at δ 7.5-8.5 ppm and the C5 carbon signal, and another correlation between the N-methyl proton signal (δ 3.5-4.0 ppm) and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of the molecular skeleton. Key expected correlations would include the N-methyl protons showing cross-peaks to both C5 and the N-substituted ring nitrogen, while the C5-H proton would show correlations to the C3 carbon and potentially the N4 atom.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features. gyanvihar.org

The hydrazinyl group is expected to produce prominent bands in the 3200-3400 cm⁻¹ region, corresponding to N-H stretching vibrations; typically, primary amines (-NH₂) show two bands (symmetric and asymmetric stretching) in this area. ijrpc.com The C-H stretching of the methyl group and the aromatic C-H of the triazole ring would appear around 2900-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain vibrations characteristic of the triazole ring, including C=N and N-N stretching, which are often observed in the 1400-1600 cm⁻¹ range. rdd.edu.iqresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Hydrazinyl Group (-NH-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Triazole Ring |

| Aliphatic C-H Stretching | 2850 - 3000 | Methyl Group (-CH₃) |

| C=N Stretching | 1500 - 1600 | Triazole Ring |

| N-N Stretching | 1400 - 1500 | Triazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole (B32235) ring constitutes a chromophore. Studies on the parent 1-methyl-1,2,4-triazole (B23700) have been conducted in the vacuum ultraviolet range, revealing complex electronic states. nih.goved.ac.uk For routine analysis in a standard solvent like ethanol (B145695) or methanol, the π → π* and n → π* transitions of the heterocyclic system are of primary interest. Unsubstituted 1,2,4-triazole shows a weak absorption around 205 nm. ijsr.net The addition of the hydrazinyl group, which is a strong auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength, likely in the 220-280 nm range.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Attributed Transition |

|---|---|---|

| λ_max | ~220 - 280 nm | π → π* and/or n → π* |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₃H₇N₅, giving it a monoisotopic mass of approximately 113.070 Da.

In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) at m/z 113 would be expected. The fragmentation of 1,2,4-triazoles can be complex but often involves the cleavage of the heterocyclic ring. researchgate.net Predicted fragmentation pathways for this molecule could include the loss of nitrogen gas (N₂, 28 Da), the loss of the amino group (NH₂, 16 Da), or cleavage of the entire hydrazinyl group. The fragmentation would provide valuable data to confirm the structure and arrangement of the substituents on the triazole core.

Table 5: Predicted Mass Spectrometry Data for this compound

| Predicted m/z Value | Possible Fragment Identity | Possible Neutral Loss |

|---|---|---|

| 113 | [M]⁺ (Molecular Ion) | - |

| 98 | [M - CH₃]⁺ | CH₃ |

| 85 | [M - N₂]⁺ | N₂ |

| 82 | [M - NH₂NH]⁺ | NH₂NH |

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that specific, detailed X-ray diffraction data for this compound has not been publicly reported. While the crystal structures of numerous related 1,2,4-triazole derivatives have been characterized, allowing for a general understanding of the structural motifs common to this class of compounds, the precise solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions for the title compound, remains undetermined.

The elucidation of a crystal structure through single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique would provide invaluable information on:

Molecular Conformation: The exact spatial orientation of the hydrazinyl and methyl groups relative to the triazole ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, which are expected to be significant given the hydrazinyl group's hydrogen bond donors (-NHNH2) and the triazole ring's nitrogen acceptors. These interactions are crucial in dictating the crystal packing and influencing physical properties like melting point and solubility.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice.

Without experimental data from an X-ray diffraction study, any discussion of the solid-state structure would be purely speculative. The generation of detailed data tables for crystallographic parameters is therefore not possible at this time. Further research involving the synthesis of a suitable single crystal and subsequent X-ray analysis is required to provide the definitive structural information for this compound.

Theoretical and Computational Chemistry Studies on 3 Hydrazinyl 1 Methyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 1,2,4-triazole (B32235), DFT calculations are instrumental in understanding their stability and chemical reactivity.

Studies on related molecules, such as 1H- and 1-methyl-1,2,4-triazole (B23700), have utilized ab initio multi-reference multi-root configuration interaction procedures to analyze their electronic states. These studies, supported by vacuum ultraviolet (VUV) absorption and UV photoelectron spectroscopy, reveal complex vibrational structures and the presence of multiple ionized states. For 1-methyl-1,2,4-triazole, the first cation's equilibrium structure is found to be effectively planar, while the second cation exhibits significant twisting of the ring system. Such computational analyses help in predicting the most stable conformations and the electronic properties that govern the reactivity of the molecule.

Table 1: Representative DFT-Calculated Properties for Triazole Derivatives

| Property | Description | Typical Application |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher chemical reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Predicts the ability of the molecule to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a gaseous atom or molecule. | Indicates the molecule's tendency to donate an electron. |

| Global Hardness (η) | A measure of the resistance to change in the electron distribution or charge transfer. | Harder molecules are less reactive. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons in a chemical bond. | Helps in understanding charge distribution and bond polarity. |

This table is illustrative and based on general findings for triazole derivatives. Specific values for 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For compounds like this compound, MD simulations can provide detailed information about their conformational flexibility and how they interact with other molecules, such as solvent molecules or biological targets.

In studies of related hydrazinyl 1,2,4-triazole derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes. By simulating the system over time, researchers can observe the fluctuations in the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the binding. A stable RMSD fluctuation pattern suggests that the ligand remains bound in a consistent conformation within the target's active site.

Furthermore, MD simulations can reveal the nature and dynamics of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition and binding affinity. This information is vital for understanding the mechanism of action of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, QSAR studies are widely used to understand the structural requirements for a specific biological effect and to design new, more potent compounds.

In a typical QSAR study, a set of molecules with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to various 1,2,4-triazole derivatives to elucidate the three-dimensional structural features that influence their activity. These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity.

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a small molecule ligand, such as a 1,2,4-triazole derivative, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows researchers to identify the most likely binding mode and to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For various 1,2,4-triazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as inhibitors of enzymes like acetylcholinesterase, topoisomerase, and various kinases. The binding energies calculated from docking can provide an estimate of the ligand's affinity for the target.

Table 2: Key Interacting Residues for Triazole Derivatives with Different Protein Targets (Illustrative Examples)

| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Reference |

| Hydrazinyl 1,2,4-triazoles | Acetylcholinesterase (AChE) | Not specified in abstract | |

| 1,2,4-triazole derivatives | S. aureus topoisomerase IV | Not specified in abstract | |

| 1,2,4-triazole-coupled acetamides | c-Kit Tyrosine Kinase | LEU595, LYS623, VAL654, TYR672 | |

| Triazole benzene (B151609) sulfonamides | Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 |

This table presents examples from studies on various 1,2,4-triazole derivatives to illustrate the type of information obtained from docking studies.

Computational Exploration of Reaction Mechanisms and Pathways for Synthetic Transformations

Computational chemistry can also be a valuable tool for understanding the mechanisms of chemical reactions and for predicting the feasibility of synthetic pathways. For the synthesis of 1,2,4-triazole derivatives, computational methods can be used to model the reaction intermediates and transition states, providing insights into the reaction kinetics and thermodynamics.

For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This can help in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the synthesis.

Reactivity and Chemical Transformations of 3 Hydrazinyl 1 Methyl 1h 1,2,4 Triazole

Reactivity Profile of the 1,2,4-Triazole (B32235) Heterocyclic Ring System

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com This ring system is characterized by its aromaticity, arising from the delocalization of six π-electrons over the ring. chemicalbook.com The presence of three electronegative nitrogen atoms significantly influences the electron density distribution within the ring, rendering the carbon atoms electron-deficient. chemicalbook.comnih.gov This electron deficiency makes the carbon atoms susceptible to nucleophilic attack. nih.gov

Conversely, the nitrogen atoms, being electron-rich, are the primary sites for electrophilic substitution. chemicalbook.comnih.gov The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. chemicalbook.com The 1H tautomer is generally the more stable of the two. nih.gov The NH proton in N-unsubstituted 1,2,4-triazoles is acidic, with a pKa of 10.26, allowing for easy formation of salts with bases. chemicalbook.com The ring system is also capable of forming metal complexes through coordination with its nitrogen atoms. chemicalbook.com

Key Reactivity Features of the 1,2,4-Triazole Ring:

| Feature | Description |

| Aromaticity | 6π-electron system, conferring stability. chemicalbook.com |

| Electron Distribution | Carbon atoms are electron-deficient (π-deficient), while nitrogen atoms are electron-rich. chemicalbook.comnih.gov |

| Nucleophilic Attack | Occurs at the electron-deficient carbon atoms. nih.gov |

| Electrophilic Attack | Occurs at the electron-rich nitrogen atoms. chemicalbook.comnih.gov |

| Tautomerism | Exists as 1H and 4H tautomers, with the 1H form being more stable. chemicalbook.comnih.gov |

| Acidity | The NH proton is acidic, facilitating salt formation. chemicalbook.com |

Chemical Transformations Involving the Hydrazinyl Group

The hydrazinyl group (-NHNH2) attached to the 1,2,4-triazole ring is a highly reactive functional group, enabling a wide range of chemical transformations. This reactivity is central to the synthesis of more complex heterocyclic systems.

The hydrazinyl group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These reactions are fundamental in the synthesis of various derivatives. For instance, the reaction of a hydrazinyl-triazole with aromatic aldehydes can lead to the formation of arylidene hydrazides. nih.gov These hydrazones can then serve as intermediates for further cyclization reactions or as standalone compounds with potential biological activities.

The general scheme for this reaction is the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems, where the triazole ring is annulated with another heterocyclic ring. These reactions often proceed through an initial condensation reaction followed by an intramolecular cyclization.

For example, 3-hydrazinyl-1,2,4-triazoles can react with various reagents to form fused systems like triazolo[4,3-b] chemicalbook.comresearchgate.netacs.orgtriazoles. acs.org The reaction of a 3-hydrazinyl- chemicalbook.comresearchgate.netacs.orgtriazole derivative with formic acid can lead to the formation of a chemicalbook.comresearchgate.netacs.orgtriazolo[4,3-b] chemicalbook.comresearchgate.netacs.orgtriazole system. acs.org Similarly, reaction with dicarboxylic acids or their esters can be used to synthesize di- chemicalbook.comresearchgate.netacs.orgtriazolo[3,4-a]phthalazinyl]alkanes. researchgate.net

These cyclization reactions are powerful tools for the construction of complex, polycyclic aromatic systems with diverse chemical and physical properties. The specific fused system obtained depends on the nature of the cyclizing agent used.

Examples of Cyclization Reactions:

| Reactant with Hydrazinyl-Triazole | Fused Heterocyclic System Formed |

| Formic Acid | chemicalbook.comresearchgate.netacs.orgtriazolo[4,3-b] chemicalbook.comresearchgate.netacs.orgtriazole acs.org |

| Diethyl Oxalate | chemicalbook.comresearchgate.netacs.orgtriazine-3,4-dione acs.org |

| Chloroacetic Acid | chemicalbook.comresearchgate.netacs.orgtriazin-4-one acs.org |

| Dicarboxylic Acids | Di-[ chemicalbook.comresearchgate.netacs.orgtriazolo[3,4-a]phthalazin-3-yl]alkanes researchgate.net |

The nitrogen-nitrogen single bond in the hydrazinyl group can be susceptible to cleavage under certain reductive conditions. rsc.org While specific studies on the N-N bond cleavage of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole are not prevalent in the provided search results, the general reactivity of hydrazines suggests this possibility. Reductive cleavage of the N-N bond typically leads to the formation of two separate amino groups.

Rearrangements involving the hydrazinyl group can also occur, particularly in the context of cyclization reactions. One such example is the Boulton-Katritzky rearrangement, which is a mononuclear heterocyclic rearrangement that can occur in systems containing an N-O bond in the ring and can be initiated by the formation of a hydrazone. beilstein-journals.org While not directly involving this compound, this type of rearrangement highlights the potential for complex intramolecular transformations involving hydrazone intermediates derived from hydrazinyl heterocycles. beilstein-journals.org

Influence of Substituent Effects on the Chemical Reactivity and Stability Profile

The chemical reactivity and stability of the this compound molecule are significantly influenced by the nature and position of substituents on the triazole ring. These substituent effects can be broadly categorized as electronic and steric effects.

Electron-donating groups (EDGs) attached to the triazole ring increase the electron density on the ring, which can enhance the nucleophilicity of the nitrogen atoms, making them more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making the carbon atoms even more electrophilic and thus more susceptible to nucleophilic attack. The stability of the triazole ring itself can also be affected, with certain substituents potentially destabilizing the aromatic system.

Influence of Substituent Type on Reactivity:

| Substituent Type | Effect on Triazole Ring | Consequence for Reactivity |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increases electron density | Enhances reactivity of nitrogen atoms towards electrophiles. |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decreases electron density | Enhances reactivity of carbon atoms towards nucleophiles. |

Advanced Applications in Materials Science and Engineering

Role of 1,2,4-Triazole (B32235) Derivatives in Organic Materials Science

The 1,2,4-triazole ring is a versatile building block in organic materials science due to its unique electronic properties, thermal stability, and ability to participate in various intermolecular interactions. These characteristics make 1,2,4-triazole derivatives valuable components in the development of a wide range of functional organic materials. mdpi.com

The highly electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties, which are crucial for applications in electronic devices. rsc.org Furthermore, the presence of multiple nitrogen atoms allows for strong hydrogen bonding and coordination with metal ions, influencing the self-assembly and macroscopic properties of the materials. mdpi.org The applications of 1,2,4-triazole derivatives in organic materials science are diverse, spanning from energetic materials to corrosion inhibitors and polymers for various technological uses. mdpi.comacs.org

Coordination Chemistry with Metal Ions and Metal-Organic Frameworks (MOFs)

The nitrogen-rich 1,2,4-triazole moiety is an excellent ligand for a wide variety of metal ions, leading to the formation of coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs) with diverse structures and functionalities. mdpi.org The hydrazinyl group in "3-Hydrazinyl-1-methyl-1H-1,2,4-triazole" would further enhance its coordination capabilities.

Ligand Design and Coordination Behavior of Triazole Moieties

The design of 1,2,4-triazole-based ligands is a key aspect of creating functional coordination compounds. The triazole ring can act as a monodentate, bidentate, or multidentate ligand, bridging multiple metal centers to form extended structures. The coordination behavior is influenced by the substituents on the triazole ring. For instance, the presence of amino or hydrazinyl groups can provide additional coordination sites. tandfonline.comresearchgate.net The nitrogen atoms of the triazole ring can coordinate to metal ions in various modes, leading to a rich variety of structural motifs. rsc.org

The versatility of triazole-based ligands allows for the construction of CPs and MOFs with tailored properties. By modifying the organic linker, it is possible to control the dimensionality, topology, and chemical functionality of the resulting framework. mdpi.com

Synthesis and Characterization of Triazole-Based Coordination Polymers

Triazole-based coordination polymers are typically synthesized under solvothermal conditions, where the metal salt and the triazole-containing ligand react in a suitable solvent at elevated temperatures. tandfonline.com The resulting crystalline materials are then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. tandfonline.comresearchgate.net

For example, coordination polymers of zinc have been synthesized using 3-hydrazino-4-amino-1,2,4-triazole, a close analog of the subject compound. These studies revealed the formation of one-dimensional chains that are further assembled into three-dimensional frameworks through hydrogen bonding. tandfonline.com Similarly, manganese and cadmium have been used to create coordination polymers with the same ligand, demonstrating the versatility of hydrazinyl-substituted triazoles in forming extended structures with different metal ions. researchgate.net

Triazole Derivatives in Optoelectronic Materials Research

The unique electronic properties of the 1,2,4-triazole ring make its derivatives promising candidates for applications in optoelectronic materials. mdpi.com The electron-deficient nature of the triazole ring facilitates electron transport, a crucial property for materials used in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic field-effect transistors (OFETs). rsc.orgmdpi.com

Functional Polymers and Nanomaterials Incorporating 1,2,4-Triazole Moieties

The incorporation of 1,2,4-triazole units into polymer backbones or as pendant groups can impart desirable properties to the resulting materials. acs.org These functional polymers can exhibit enhanced thermal stability, improved charge transport characteristics, and the ability to coordinate with metal ions. mdpi.com For instance, polyimides containing 1,2,4-triazole moieties have been synthesized for applications in the solid-phase extraction of metal cations. rdd.edu.iq

The synthesis of new polymers from triazole derivatives can be achieved through various polymerization techniques, including condensation reactions. rdd.edu.iq The resulting polymers can have diverse applications, such as in polymer membrane fuel cells, where triazole derivatives can facilitate proton transport. rdd.edu.iq While the direct incorporation of "this compound" into polymers and nanomaterials has not been extensively reported, its reactive hydrazinyl group offers a potential handle for polymerization and grafting onto nanomaterial surfaces.

Academic Research in Agrochemistry and Catalysis

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental in the design of new agrochemicals, providing a framework for optimizing the biological activity of a lead compound by modifying its chemical structure. For 1,2,4-triazole (B32235) derivatives, SAR studies have been instrumental in the development of potent fungicides, herbicides, and insecticides.

The core 1,2,4-triazole ring is a key pharmacophore in many commercial agrochemicals. The biological activity of these compounds is highly dependent on the nature and position of substituents on the triazole ring. For instance, in the context of antifungal agents, the presence of specific lipophilic groups attached to the triazole nucleus is often crucial for their efficacy. nih.gov Modifications at the N1 and C3 positions of the 1,2,4-triazole ring have been extensively explored to enhance biological activity.

Triazole-Based Compounds as Potential Crop Protection Agents: Mechanistic Studies

The 1,2,4-triazole scaffold is a prevalent feature in a wide array of crop protection agents due to its broad spectrum of biological activities.

Triazole fungicides are among the most successful and widely used classes of agricultural fungicides. nih.gov Their primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Numerous studies have demonstrated the potent in vitro fungicidal activity of various 1,2,4-triazole derivatives against a wide range of plant pathogenic fungi. nih.govnih.gov For example, novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have shown high efficacy against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The fungicidal activity is often influenced by the substituents on the triazole ring, which affect the compound's binding affinity to the active site of the CYP51 enzyme. nih.gov While specific data for 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is not available, its structural similarity to known triazole fungicides suggests it could be a candidate for further investigation in this area.

Table 1: Examples of Fungicidal Activity of Novel 1,2,4-Triazole Derivatives

| Compound Type | Target Fungi | EC50 (mg/L) | Reference |

|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | 1.59 | nih.gov |

| P. infestans | 0.46 | nih.gov | |

| R. solani | 0.27 | nih.gov |

Beyond their fungicidal properties, 1,2,4-triazole derivatives have also been investigated for their herbicidal and insecticidal activities. researchgate.netmdpi.com The introduction of different functional groups onto the triazole scaffold can lead to compounds with selective toxicity towards weeds or insects.

In the realm of herbicides, certain 1,2,4-triazole derivatives have been shown to be effective against both monocotyledonous and dicotyledonous weeds. researchgate.net For example, a series of new pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety exhibited significant herbicidal activity. researchgate.net The mechanism of action for triazole-based herbicides can vary, but they often interfere with essential biochemical pathways in plants.

Regarding insecticidal activity, research has explored various 1,2,4-triazole derivatives for their efficacy against agricultural pests. mdpi.comnih.gov For instance, novel triazone derivatives containing acylhydrazone moieties have demonstrated insecticidal effects against aphids. mdpi.com The hydrazinyl group in this compound could be a key structural element for developing new insecticidal compounds through further chemical modification.

Triazoles in Organocatalysis and Metal-Catalyzed Reactions

The unique electronic properties of the 1,2,4-triazole ring, including its ability to act as a ligand and its potential for hydrogen bonding, make it a valuable scaffold in the field of catalysis.

Triazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. The nitrogen atoms of the triazole ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. For example, 1,2,3-triazoles have been used to create ligands for palladium-catalyzed cross-coupling reactions. While the focus is often on 1,2,3-triazoles in "click chemistry," 1,2,4-triazoles also offer versatile coordination modes. The hydrazinyl group in this compound provides an additional coordination site, making it a potentially valuable building block for designing bidentate or polydentate ligands for various catalytic transformations.

The efficiency and mechanism of triazole-based catalysts are subjects of ongoing research. In organocatalysis, triazoles can act as hydrogen bond donors or acceptors, activating substrates and controlling the stereochemistry of reactions. For instance, triazole-based anion-binding organocatalysts have been developed and applied in asymmetric alkylation reactions. nih.gov

In metal catalysis, the electronic and steric properties of the triazole ligand play a crucial role in determining the catalytic cycle's efficiency. The investigation of reaction kinetics and intermediates helps to elucidate the catalytic mechanism and to design more efficient catalysts. While specific catalytic applications of this compound are not documented, the broader field of triazole-based catalysis suggests a promising area for future research. nih.gov

In Vitro Biological Activity Studies and Mechanistic Insights Excluding Clinical Human Data, Dosage, Safety, and Adverse Effects

In Vitro Antimicrobial Activity Studies

The antimicrobial landscape is continually challenged by the emergence of drug-resistant pathogens, necessitating the discovery of novel therapeutic agents. Derivatives of the 1,2,4-triazole (B32235) scaffold have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. nih.govmdpi.com

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain clinafloxacin-1,2,4-triazole hybrids have shown excellent antibacterial activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values between 0.25 to 1 µg/mL, comparable to the parent drug, clinafloxacin. sci-hub.se Similarly, ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring exhibited potent properties against Gram-positive bacteria like S. aureus, S. epidermis, and B. subtilis, as well as the Gram-negative bacterium E. coli, with MIC values ranging from 0.25 to 1 µg/mL. nih.gov

Other studies have reported that 1,2,4-triazole-imidazole hybrids demonstrated moderate antibacterial activity, with one hybrid showing MIC values of 0.06-0.25 µg/mL against Gram-positive strains and 0.5-1 µg/mL against Gram-negative bacteria. sci-hub.se Furthermore, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have displayed significant antibacterial effects against Staphylococcus aureus. nih.gov One particular derivative, 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin, was noted for its potent antimicrobial action against test strains at a concentration of 2 μg/ml. csfarmacie.cz

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Clinafloxacin-1,2,4-triazole hybrids | Gram-positive & Gram-negative pathogens | 0.25 - 1 | sci-hub.se |

| Ofloxacin-1,2,4-triazole analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |

| 1,2,4-Triazole-imidazole hybrid 3b | Gram-positive strains | 0.06 - 0.25 | sci-hub.se |

| 1,2,4-Triazole-imidazole hybrid 3b | Gram-negative organisms | 0.5 - 1 | sci-hub.se |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Test strains | 2 | csfarmacie.cz |

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drug design, with several clinically used agents belonging to this class. nih.gov Research has continued to explore new derivatives for improved or broader antifungal activity. Studies have shown that certain newly synthesized 1,2,4-triazole derivatives exhibit strong antifungal effects against fungal species like Microsporum gypseum, in some cases superior to the standard drug ketoconazole. nih.gov

One study highlighted that derivatives of 3-amino-1,2,4-triazole demonstrated better performance against Candida albicans compared to 3-thio-1,2,4-triazoles. csfarmacie.cz A specific compound, 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin, also showed significant antifungal activity at a concentration of 2 μg/ml. csfarmacie.cz Additionally, a series of 1,2,3-triazole phenylhydrazone derivatives were evaluated against four phytopathogenic fungi, with one compound exhibiting potent activity with EC50 values ranging from 0.18 to 2.28 μg/mL. rsc.org

| Compound/Derivative Class | Fungal Strain(s) | Activity (Concentration/EC50) | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Activity superior to Ketoconazole | nih.gov |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Test strains | Active at 2 µg/mL | csfarmacie.cz |

| 1,2,3-Triazole phenylhydrazone derivative 5p | Rhizoctonia solani | 0.18 µg/mL (EC50) | rsc.org |

| 1,2,3-Triazole phenylhydrazone derivative 5p | Sclerotinia sclerotiorum | 2.28 µg/mL (EC50) | rsc.org |

| 1,2,3-Triazole phenylhydrazone derivative 5p | Fusarium graminearum | 1.01 µg/mL (EC50) | rsc.org |

| 1,2,3-Triazole phenylhydrazone derivative 5p | Phytophthora capsici | 1.85 µg/mL (EC50) | rsc.org |

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial agents. For 1,2,4-triazole derivatives, molecular docking studies have provided insights into their potential targets. It is suggested that the antibacterial activity may stem from the inhibition of the MurB enzyme in E. coli. nih.gov In the context of antifungal activity, the probable mechanism involves the inhibition of Cytochrome P450 51 (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

Enzyme Inhibition Studies: Molecular Targets and Mechanistic Elucidation

Beyond their antimicrobial effects, 1,2,4-triazole derivatives have been identified as potent inhibitors of various enzymes implicated in different physiological and pathological processes. isp.edu.pk

Thymidine (B127349) Phosphorylase (TP): This enzyme is overexpressed in many solid tumors and is a target for anticancer drug development. nih.govbohrium.com Several series of 1,2,4-triazoles have been synthesized and shown to have good inhibitory potential against thymidine phosphorylase. For example, some 1,2,4-triazole-3-mercaptocarboxylic acid analogues exhibited inhibitory activity with IC50 values in the range of 43.86 ± 1.11 to 163.43 ± 2.03 μM. nih.govbohrium.com Another study on bis-1,2,4-triazoles found a derivative with a hexyl substituent to be the most potent inhibitor, with an IC50 value of 28.74 ± 0.59 μM. nih.gov

Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, DHODH is a validated target for various diseases. haematologica.org While specific data on "3-Hydrazinyl-1-methyl-1H-1,2,4-triazole" is limited, related heterocyclic scaffolds have been investigated. For instance, new inhibitors based on a 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold have been designed and shown to inhibit DHODH, with activity dependent on the substitution pattern. nih.gov A triazolopyrimidine-based inhibitor is also currently in clinical development. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a well-known target for the management of type 2 diabetes. tandfonline.com Novel series of 1,2,3-triazole derivatives have been synthesized and evaluated for DPP-4 inhibition. One study identified a compound with an IC50 value of 12.82 nM, which was more potent than the standard drug sitagliptin (B1680988) (14.8 nM). nih.gov Another series of 1,2,3-triazole-5-carboximidamide derivatives showed a compound with an IC50 of 6.57 µM. nih.gov

| Enzyme | Compound/Derivative Class | Activity (IC50) | Reference |

|---|---|---|---|

| Thymidine Phosphorylase | 1,2,4-Triazole-3-mercaptocarboxylic acid analogues | 43.86 - 163.43 µM | nih.govbohrium.com |

| Thymidine Phosphorylase | Bis-1,2,4-triazole with hexyl substituent | 28.74 ± 0.59 µM | nih.gov |

| Dipeptidyl Peptidase-4 | 1,2,3-Triazole derivative (Compound 30) | 12.82 nM | nih.gov |

| Dipeptidyl Peptidase-4 | 1,2,3-Triazole-5-carboximidamide derivative | 6.57 µM | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the design of more potent and selective inhibitors.

For Dipeptidyl Peptidase-4 (DPP-4) inhibition , computational studies on triazole derivatives have revealed key structural requirements. For instance, substitutions on the N1 and N2 atoms of the triazole ring with a hydrogen-bond donor group can enhance activity. tandfonline.comfigshare.com Furthermore, an aliphatic side chain, a less bulky group, a hydrogen-bond donor group, and a carboxylic acid group on the N3 position of the triazole ring are considered vital for DPP-4 inhibition. tandfonline.comfigshare.com It has also been observed that electron-withdrawing side chains on the triazole ring can improve biological activity. tandfonline.com

In the context of Thymidine Phosphorylase (TP) inhibition , molecular docking studies have shown that synthesized 1,2,4-triazole analogues can interact with active site residues of the enzyme through π-π stacking, thiolate, and hydrogen bonding interactions, which are crucial for their inhibitory effect. nih.govbohrium.com

Receptor Binding Studies: Molecular Interaction Analysis

A comprehensive review of published scientific literature reveals a lack of specific receptor binding studies for the compound this compound. While the broader class of 1,2,4-triazole derivatives has been the subject of extensive research, including molecular docking and binding affinity analysis for various biological targets, data pertaining exclusively to the molecular interactions of this compound with specific receptors is not currently available.

Research on related hydrazinyl-1,2,4-triazole derivatives has often employed molecular docking simulations to predict binding modes and affinities to enzyme active sites, such as acetylcholinesterase. researchgate.net These computational studies are instrumental in rational drug design, helping to elucidate potential interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the inhibitory activity of these molecules. researchgate.netnih.gov However, such detailed analyses for the specific chemical entity this compound have not been reported.

Advanced In Vitro Biological Screening Methodologies for Mechanistic Research

Information regarding the use of advanced in vitro biological screening methodologies to investigate the specific mechanism of action for this compound is not present in the available scientific literature.

Methodologies for mechanistic research on the broader 1,2,4-triazole class often include a variety of assays to determine their biological effects at a cellular level. For instance, studies on different triazole derivatives have utilized in vitro screening against various cancer cell lines to determine cytotoxicity and antiproliferative effects. nih.gov Follow-up mechanistic studies might involve cell cycle analysis, apoptosis assays, and investigation of specific enzyme inhibition. nih.gov For derivatives with antimicrobial properties, screening is typically performed against a panel of bacterial or fungal strains to determine Minimum Inhibitory Concentration (MIC) values. mdpi.commdpi.com

Despite the wide application of these screening techniques to numerous 1,2,4-triazole derivatives, specific data from such assays for this compound remains uncharacterised in the reviewed literature. Therefore, no detailed research findings or data tables on its mechanistic properties can be provided at this time.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting 3-amino-1,2,4-triazole derivatives with methylating agents like methyl iodide under basic conditions. For example:

- Step 1 : React 3-amino-1,2,4-triazole with a methylating agent (e.g., CH₃I) in the presence of NaOH to introduce the methyl group .

- Step 2 : Functionalize the triazole ring with a hydrazinyl group using hydrazine hydrate under reflux conditions .

- Characterization : Confirm the structure via IR (N–H stretching at ~3300 cm⁻¹), ¹H NMR (triazole proton at δ 8.2–8.5 ppm), and elemental analysis .

How can spectroscopic techniques resolve structural ambiguities in this compound?

- IR Spectroscopy : Identifies functional groups (e.g., N–H in hydrazinyl, C–N in triazole) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ ~3.5 ppm) and carbon hybridization .

- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H tautomers) using SHELX software for refinement .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

How do tautomeric equilibria impact the chemical reactivity of this compound?

The compound may exist in multiple tautomeric forms (e.g., 1H-, 2H-, or 4H-triazole), affecting its nucleophilicity and stability:

- Stability Order : Computational studies (DFT) suggest 1H-tautomers are most stable due to resonance stabilization .

- Experimental Validation : Use temperature-dependent NMR to monitor tautomer ratios in solution .

- Implications : Tautomerism influences hydrogen-bonding interactions in catalytic or biological applications .

What computational strategies are effective for predicting detonation properties or bioactivity?

- DFT Calculations : Optimize geometry using basis sets like 6-311G+(d,p) to assess electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Screen for biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- Kamlet-Jacobs Equations : Estimate detonation velocity (D) and pressure (P) for energetic materials research .

How should researchers address contradictions in experimental data, such as conflicting stability orders of tautomers?

- Systematic Replication : Repeat experiments under controlled conditions (solvent, temperature) .

- Cross-Validation : Compare results from multiple techniques (e.g., XRD for solid-state vs. NMR for solution-phase structures) .

- Meta-Analysis : Review literature to identify trends (e.g., substituent effects on tautomer stability) .

Safety and Handling

What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Disposal : Collect waste in approved containers and incinerate via regulated facilities .

- Toxicity : The compound is a suspected reproductive toxin and aquatic pollutant—avoid environmental release .

Methodological Best Practices

How to optimize crystallization for X-ray diffraction studies?

- Solvent Selection : Use polar solvents (e.g., acetonitrile) for slow evaporation .

- Data Collection : Employ SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Validation : Check R-factors (<5%) and residual electron density maps .

What strategies enhance reproducibility in synthetic protocols?

- Standardized Conditions : Document reaction parameters (time, temperature, stoichiometry) meticulously .

- Quality Control : Use HPLC or GC-MS to verify purity (>95%) before downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.